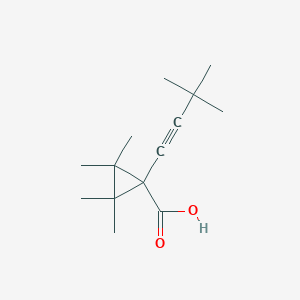![molecular formula C25H32ClN3O2S B3934505 N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide](/img/structure/B3934505.png)
N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide
Overview
Description
N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide is a complex organic compound featuring a benzothiophene core, a piperazine moiety, and a chlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic methods include Buchwald-Hartwig amination, reductive amination, and amide bond formation .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, can occur at the benzothiophene core and the chlorobenzamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety may play a role in binding to these targets, while the benzothiophene core and chlorobenzamide group contribute to the overall activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
- N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide
- N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide
Comparison: Compared to similar compounds, N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide is unique due to the presence of the chlorobenzamide group, which may enhance its binding affinity and specificity for certain molecular targets. The tert-butyl group also contributes to its stability and lipophilicity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN3O2S/c1-25(2,3)17-7-10-19-20(15-17)32-23(27-22(30)16-5-8-18(26)9-6-16)21(19)24(31)29-13-11-28(4)12-14-29/h5-6,8-9,17H,7,10-15H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJHAZBTWLLURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3934429.png)
![1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B3934430.png)
![2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3934435.png)
![2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B3934442.png)
![N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE](/img/structure/B3934463.png)
![4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934468.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934469.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934470.png)
![1-(2,3-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934478.png)
![2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol](/img/structure/B3934479.png)
![N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3934481.png)



